2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Description
2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H18Cl2N4O3S2 and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0197382 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . The triazole nucleus, a key component of this compound, is known to bind readily with these targets .
Mode of Action
The compound interacts with its targets through hydrogen-bonding and dipole interactions . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of certain enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Triazole derivatives have been found to show versatile biological activities . They have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
For instance, the methoxyphenyl and sulfonamide groups could potentially enhance the compound’s solubility, absorption, and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given the wide range of activities associated with triazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, or suppression of cancer cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity for its targets could be affected by changes in pH or temperature. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets in a way that affects the compound’s action .
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S2/c1-12-17(9-10-23-31(27,28)18-11-14(21)5-8-16(18)22)30-20-24-19(25-26(12)20)13-3-6-15(29-2)7-4-13/h3-8,11,23H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWHZKITVGMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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